REACTION_CXSMILES
|
N[C:2]1[CH:3]=[C:4]([OH:12])[CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.S(=O)(=O)(O)O.N([O-])=O.[Na+].[I-:22].[K+]>O>[I:22][C:2]1[CH:3]=[C:4]([OH:12])[CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1 |f:2.3,4.5|
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Name
|
|
Quantity
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42 g
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Type
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reactant
|
Smiles
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NC=1C=C(C=C(C1)C(F)(F)F)O
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Name
|
|
Quantity
|
240 mL
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Type
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reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
|
80 mL
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Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
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24.5 g
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Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
78.7 g
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Type
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reactant
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Smiles
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[I-].[K+]
|
Name
|
|
Quantity
|
90 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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The resulting solution was stirred at 0° C. for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added dropwise at 0° C
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Type
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STIRRING
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Details
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The resulting solution was stirred at 25° C. for 8 h
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Duration
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8 h
|
Type
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EXTRACTION
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Details
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The reaction mixture was extracted with 2×100 mL of ethyl acetate
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Type
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WASH
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Details
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The combined organic layers were washed with 2×150 mL of saturated Na2SO3 solution and 2×200 mL of brine
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
|
Details
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concentrate under reduced pressure
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Type
|
CUSTOM
|
Details
|
The residue was purified on a silica gel column
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Type
|
WASH
|
Details
|
eluted with 0-7% of ethyl acetate in petroleum ether
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(C=C(C1)C(F)(F)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |